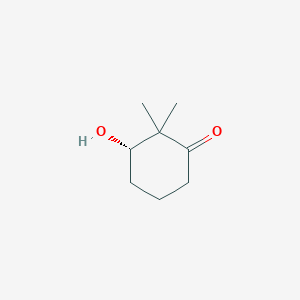

(S)-(+)-3-Hydroxy-2,2-dimethylcyclohexanone

Overview

Description

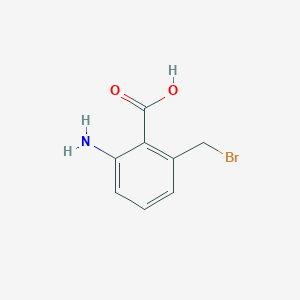

(S)-(+)-3-Hydroxy-2,2-dimethylcyclohexanone is a chiral compound that has been synthesized through the reduction of 2,2-dimethylcyclohexane-1,3-dione using Baker's yeast. This process is an example of an enzymatic reaction that results in the formation of a product with enantiomeric purity, which can be assayed by NMR analysis of mosher esters .

Synthesis Analysis

The synthesis of (S)-(+)-3-Hydroxy-2,2-dimethylcyclohexanone is achieved by the yeast reduction of its dione precursor. The use of Baker's yeast in this context is significant as it suggests a biocatalytic approach to the synthesis, which can be advantageous for producing enantiomerically pure substances. This method falls under the category of green chemistry due to its use of a biological catalyst and potentially mild reaction conditions .

Molecular Structure Analysis

While the specific molecular structure of (S)-(+)-3-Hydroxy-2,2-dimethylcyclohexanone is not detailed in the provided papers, related compounds have been studied. For instance, the molecular and crystal structures of a 4'-hydroxy derivative of a similar cyclohexanone have been determined by X-ray diffraction analysis, revealing an asymmetric chair conformation of the cyclohexanone ring. This suggests that (S)-(+)-3-Hydroxy-2,2-dimethylcyclohexanone may also exhibit a chair conformation, which is typical for cyclohexanone derivatives .

Chemical Reactions Analysis

The enzymatic reduction that leads to the formation of (S)-(+)-3-Hydroxy-2,2-dimethylcyclohexanone is a type of reductive alkylation. This reaction is part of a broader class of chemical reactions involving alkylation, which can be used to modify the structure of cyclohexanone derivatives. The synthesis of related compounds, such as 2,2'-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) derivatives, involves condensation reactions catalyzed by urea under ultrasound, indicating that cyclohexanone derivatives can participate in a variety of chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of (S)-(+)-3-Hydroxy-2,2-dimethylcyclohexanone are not explicitly discussed in the provided papers. However, the properties of cyclohexanone derivatives can generally be inferred based on their molecular structure. For example, the presence of hydroxy and ketone functional groups can lead to the formation of hydrogen bonds, as observed in the crystal structure of related compounds. These interactions can influence the compound's solubility, boiling point, and melting point. Additionally, the chiral nature of (S)-(+)-3-Hydroxy-2,2-dimethylcyclohexanone implies that it may exhibit optical activity, which can be analyzed using techniques such as polarimetry .

Scientific Research Applications

Enantioselective Synthesis

(S)-(+)-3-Hydroxy-2,2-dimethylcyclohexanone has been utilized as a key intermediate in enantioselective synthesis. For instance, yeast reduction of 2,2-dimethylcyclohexane-1,3-dione to (S)-3-hydroxy-2,2-dimethylcyclohexanone demonstrates its significance in producing enantiomerically pure alcohols, a crucial aspect in the development of pharmaceuticals and fine chemicals (Mori & Mori, 2003). This process highlights the compound's role in enzymatic reactions and the assessment of enantiomeric purity, essential for synthesizing biologically active substances.

Asymmetric Hydrogenation

The compound's versatility is further demonstrated in asymmetric transfer hydrogenation, where it serves as a substrate to produce highly enantioselective hydroxy ketones, such as 3-hydroxy-2,2-dimethylcyclohexanone. These hydroxy ketones are important building blocks for natural product synthesis, showcasing the compound's utility in generating key intermediates with high enantiomeric excess and excellent yield (Metz, Kreutziger, & Jäger, 2022).

Chemoenzymatic Synthesis

Chemoenzymatic synthesis techniques leverage (S)-(+)-3-Hydroxy-2,2-dimethylcyclohexanone for producing both enantiomers of the compound, using specific enzymatic reactions. This approach underscores the compound's role in creating versatile chiral building blocks, which are pivotal for the synthesis of complex organic molecules (Chěnevert, Lévesque, & Morin, 2008).

Material Science and Catalysis

Moreover, studies have explored the catalytic properties and applications of derivatives of (S)-(+)-3-Hydroxy-2,2-dimethylcyclohexanone in material science. For example, research on the selective hydrogenation of phenol and derivatives to cyclohexanone derivatives in aqueous media highlights the potential of using these compounds in the development of new catalysts and materials for chemical industry applications (Wang et al., 2011).

Safety And Hazards

This involves understanding the risks associated with handling the compound, including toxicity, flammability, and environmental impact.

Future Directions

This could involve potential applications of the compound, areas for further research, or possible modifications to its structure to enhance its properties or reduce its hazards.

properties

IUPAC Name |

(3S)-3-hydroxy-2,2-dimethylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-8(2)6(9)4-3-5-7(8)10/h6,9H,3-5H2,1-2H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAGFJLNBFXFQGX-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCCC1=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H](CCCC1=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70452017 | |

| Record name | (3S)-3-Hydroxy-2,2-dimethylcyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70452017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-(+)-3-Hydroxy-2,2-dimethylcyclohexanone | |

CAS RN |

87655-21-8 | |

| Record name | (3S)-3-Hydroxy-2,2-dimethylcyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70452017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione](/img/structure/B1337823.png)